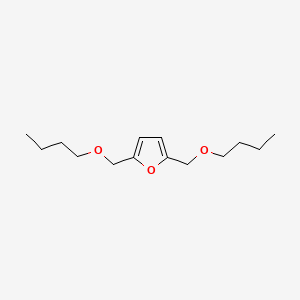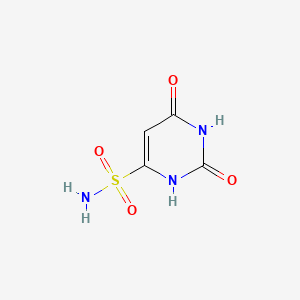
2,6-Dihydroxy-4-pyrimidinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dihydroxy-4-pyrimidinesulfonamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-4-pyrimidinesulfonamide typically involves the cyclization of appropriate precursors. One common method involves the condensation of malonic acid diesters with guanidine hydrochloride in anhydrous methanol under slightly basic conditions using sodium methoxide . This reaction yields the intermediate 5-substituted 4,6-dihydroxy-2-aminopyrimidine, which can then be further functionalized to obtain the desired sulfonamide derivative.
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to improve yield and purity. These methods may involve the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dihydroxy-4-pyrimidinesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted pyrimidines, which can be further utilized in various applications .
Applications De Recherche Scientifique
2,6-Dihydroxy-4-pyrimidinesulfonamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding biochemical pathways.
Industry: The compound is used in the production of dyes, pigments, and other materials
Mécanisme D'action
The mechanism of action of 2,6-Dihydroxy-4-pyrimidinesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt biochemical pathways, leading to therapeutic effects in the treatment of diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: Known for its biological activity and used as a precursor in the synthesis of various pharmaceuticals.
2,6-Dihydroxy-4,5-dihydropyrimidine: Utilized in the synthesis of esters and other derivatives.
Uniqueness
2,6-Dihydroxy-4-pyrimidinesulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for developing new drugs and materials with specific functionalities .
Propriétés
Numéro CAS |
5338-86-3 |
|---|---|
Formule moléculaire |
C4H5N3O4S |
Poids moléculaire |
191.17 g/mol |
Nom IUPAC |
2,4-dioxo-1H-pyrimidine-6-sulfonamide |
InChI |
InChI=1S/C4H5N3O4S/c5-12(10,11)3-1-2(8)6-4(9)7-3/h1H,(H2,5,10,11)(H2,6,7,8,9) |
Clé InChI |
UGTUDBJNUBFRBX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=O)NC1=O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


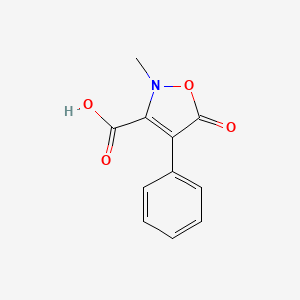
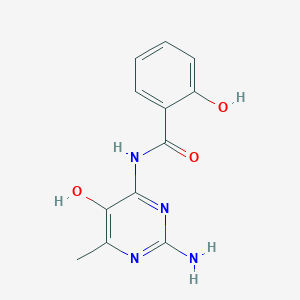
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]furan](/img/structure/B12919741.png)
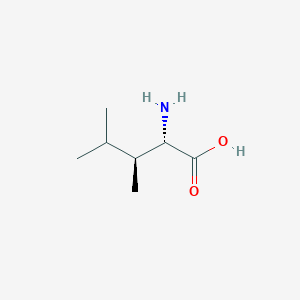
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methylene]-](/img/structure/B12919751.png)
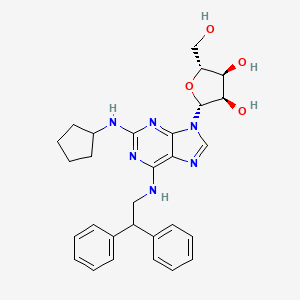
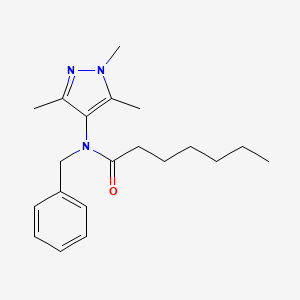


![3-(1h,5h-Pyrido[3,2,1-ij]quinolin-3-ylmethyl)-2,3,4a,8a-tetrahydro-4h-chromen-4-one](/img/structure/B12919763.png)
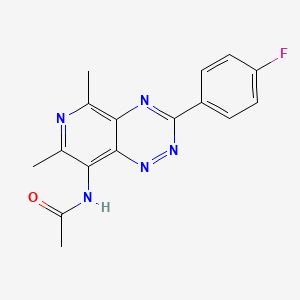
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12919781.png)
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B12919797.png)
